molecular formula C20H20N2O2 B2876613 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-52-6

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2876613
CAS No.: 898427-52-6
M. Wt: 320.392
InChI Key: GVOQNUDKHKMSIX-UHFFFAOYSA-N
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Description

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. It is built around a unique 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-3-one core structure, a privileged scaffold in medicinal chemistry known for its three-dimensional complexity, which is further functionalized with a 3-methylbenzamide group at the 9-position. This specific modification is strategically chosen to explore structure-activity relationships, potentially enhancing the molecule's affinity for biological targets and influencing its physicochemical properties. The core hexahydropyridoquinoline structure is related to derivatives that have been investigated as key intermediates in the synthesis of compounds with potential anti-inflammatory properties. Research into similar small molecules has shown that such scaffolds can interact with crucial inflammatory pathways, including the NF-κB and p38 MAPK signaling cascades, which are central to the cellular response in various disease models. The incorporation of the benzamide group is a common pharmacophore found in compounds that exhibit activity against enzymes like acetylcholinesterase (AChE), a well-characterized target in neurological research . This suggests that the compound holds significant research value for investigating new agents in inflammation and neuropharmacology, where there is a continuous demand for effective and safe candidates. This product is intended for non-human research applications only. It is a valuable tool for scientists in chemical biology and drug discovery, suitable for use in in vitro assay development, target identification, hit-to-lead optimization studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOQNUDKHKMSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. Industrial production methods often aim to optimize yield and purity while minimizing cost and environmental impact.

Synthetic Routes and Reaction Conditions

One common synthetic route involves the initial formation of the pyrido[3,2,1-ij]quinoline core, followed by functionalization steps to introduce the 3-methyl group and the benzamide moiety. This typically involves:

  • Cyclization reactions: to form the heterocyclic core.

  • Alkylation reactions: to introduce the methyl group.

  • Amide formation: to attach the benzamide group.

Industrial Production Methods

Industrial methods may use automated processes with controlled reaction conditions to ensure consistency. Reagents such as anhydrous solvents, strong acids or bases, and catalysts are commonly employed. Post-reaction, purification steps like recrystallization or chromatography are used to isolate the target compound.

Chemical Reactions Analysis

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is capable of undergoing various chemical reactions, including:

Oxidation and Reduction

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide can lead to oxidative cleavage or transformation of functional groups.

  • Reduction: Hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can reduce carbonyl groups to alcohols or amines.

Substitution

  • Electrophilic substitution: Common in aromatic systems, using reagents like halogens or nitration mixtures.

  • Nucleophilic substitution: Such as the reaction of the amide group with nucleophiles (e.g., hydrazine) to form hydrazides.

Major Products

These reactions can yield various derivatives, such as alcohols, amines, substituted aromatics, or complex heterocyclic compounds.

Scientific Research Applications

The unique structure of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide lends itself to several research applications:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Studied for its potential as a bioactive compound in various biological assays.

  • Medicine: Investigated for pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on the application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. For instance:

  • Molecular targets: May include proteins or nucleic acids.

  • Pathways involved: Could involve signaling pathways, metabolic routes, or gene expression regulation.

Comparison with Similar Compounds

Core Modifications and Substituent Diversity

The pyrido[3,2,1-ij]quinoline core is a common structural motif in several derivatives (Table 1). Variations in substituents and functional groups significantly influence physicochemical and biological properties.

Table 1: Comparison of Structural Features

Compound Name Core Modification Substituent on Benzamide/Amide Key Functional Groups Reference
3-methyl-N-(3-oxo-...benzamide (Target) 3-oxo 3-methyl Amide, ketone
4-chloro-3-nitro-N-(3-oxo-...benzamide 3-oxo 4-chloro-3-nitro Amide, nitro, chloro
(Z)-N-(2-aminoethyl)-2-cyano-3-(...hexahydropyrido...)acrylamide None Cyano, acrylamide Cyano, acrylamide, amine
N1-(3-hydroxypropyl)-N2-(3-oxo-...)oxalamide 3-oxo Oxalamide, hydroxypropyl Oxalamide, hydroxyl
Diorganotin(IV) complexes of N'-(8-hydroxy-...methylene)benzohydrazide ligands 8-hydroxy Nitro, methoxy, methyl Hydrazide, organotin

Key Observations :

  • Hydrophilic substituents (e.g., hydroxypropyl in ) improve solubility but may reduce membrane permeability.
  • Metal coordination (e.g., diorganotin(IV) complexes in ) introduces antimicrobial properties via metal-ligand interactions.

Target Engagement

  • SMN-RNAP II disruption : Analogous acrylamide derivatives (e.g., ) act as small-molecule antagonists of survival motor neuron (SMN) protein interactions.
  • Antimicrobial activity: Diorganotin(IV) complexes () exhibit potency against bacterial strains (e.g., S. aureus) due to tin-mediated membrane disruption.

Imaging and Diagnostics

Physicochemical Properties

  • Melting points : High thermal stability (>300°C) is observed in related compounds (e.g., ), attributed to strong intermolecular hydrogen bonding.
  • Solubility : The 3-oxo group enhances water solubility, while methyl/aryl substituents increase lipophilicity .
  • Spectroscopic data : IR peaks at ~1680 cm⁻¹ (C=O stretch) and NMR shifts for aromatic protons (δ 6.5–8.5 ppm) are consistent across analogs .

Biological Activity

3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A hexahydropyridoquinoline core , which contributes to its pharmacological properties.
  • A benzamide moiety , which may enhance its interaction with biological targets.

The molecular formula is C17H19N3OC_{17}H_{19}N_{3}O with a molecular weight of 313.35 g/mol.

The biological activity of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Modulation of Signaling Pathways : It may influence cellular signaling pathways that are crucial for cell survival and proliferation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide have shown efficacy against multidrug-resistant bacteria such as MRSA and VRSA. The mechanism involves targeting bacterial division proteins like FtsZ .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties:

  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .

Anti-inflammatory Effects

Recent research has indicated that certain quinoline derivatives can modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway . This suggests a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Efficacy : A study found that a similar quinoline derivative exhibited potent antibacterial activity against resistant strains. This study emphasized the importance of structural modifications in enhancing bioactivity .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds with a similar structure could effectively reduce cell viability through apoptosis induction .
  • Inflammation Models : In vivo models showed that certain quinoline derivatives could significantly reduce markers of inflammation in animal models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamideC19H20N2O3SAntibacterial
1-(4-methylbenzyl)-N2-(3-oxo...)C22H23N3O3Anticancer
GDC series (NLRP3 inhibitors)VariesAnti-inflammatory

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